molecular formula C14H13NO4S2 B2414035 3-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)thiophene-2-carboxylic acid CAS No. 924116-79-0

3-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)thiophene-2-carboxylic acid

Cat. No.: B2414035
CAS No.: 924116-79-0
M. Wt: 323.38
InChI Key: DTKJYYPJXFMPGE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the tetrahydroisoquinoline core, followed by sulfonylation and subsequent attachment to the thiophene ring . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)thiophene-2-carboxylic acid is unique due to its combination of a tetrahydroisoquinoline moiety, a sulfonyl group, and a thiophene ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S2/c16-14(17)13-12(6-8-20-13)21(18,19)15-7-5-10-3-1-2-4-11(10)9-15/h1-4,6,8H,5,7,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKJYYPJXFMPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=C(SC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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